molecular formula C22H15N3O3 B5317859 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid

4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid

Cat. No.: B5317859
M. Wt: 369.4 g/mol
InChI Key: RXPOEKRDTQNJGS-LFIBNONCSA-N
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Description

4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoic acid group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the benzimidazole ring, which is known for its biological activity, makes this compound a candidate for various pharmacological studies.

Properties

IUPAC Name

4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c1-13-2-8-18-19(10-13)25-21(24-18)16(12-23)11-17-7-9-20(28-17)14-3-5-15(6-4-14)22(26)27/h2-11H,1H3,(H,24,25)(H,26,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPOEKRDTQNJGS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzimidazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Coupling of the Furan and Benzimidazole Derivatives: The furan derivative is then coupled with the benzimidazole derivative using a suitable coupling agent, such as a palladium catalyst.

    Introduction of the Benzoic Acid Group: Finally, the benzoic acid group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings.

    Reduction: Reduction reactions can be performed on the cyano group to yield amine derivatives.

    Substitution: The benzoic acid group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Oxidation of the benzimidazole ring can yield benzimidazolone derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: Substitution reactions can yield various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s benzimidazole moiety is of particular interest due to its known biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers may study this compound to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. Its ability to interact with biological targets, such as enzymes and receptors, can be explored for therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid is likely related to its ability to interact with biological macromolecules. The benzimidazole moiety can bind to nucleic acids and proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[5-[(E)-2-cyano-2-(1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid: Similar structure but lacks the methyl group on the benzimidazole ring.

    4-[5-[(E)-2-cyano-2-(6-chloro-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 6-methyl group on the benzimidazole ring in 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid may enhance its biological activity and selectivity compared to similar compounds. This structural modification can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

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